molecular formula C19H21NO5 B3126325 ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 333340-98-0

ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Katalognummer: B3126325
CAS-Nummer: 333340-98-0
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: KJGIPYPNUBCCTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS: 333340-98-0) is a chromene derivative featuring a 4-methoxyphenyl substituent at position 4, an amino group at position 2, and an ethoxycarbonyl moiety at position 2. Chromene scaffolds are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties . This compound is commercially available through multiple suppliers, reflecting its relevance in medicinal chemistry research .

Eigenschaften

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-24-19(22)17-15(11-7-9-12(23-2)10-8-11)16-13(21)5-4-6-14(16)25-18(17)20/h7-10,15H,3-6,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGIPYPNUBCCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound belonging to the class of pyran derivatives, which have been noted for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural properties, and various biological effects supported by case studies and research findings.

Synthesis and Structural Properties

The compound is synthesized through a reaction involving 3,5-cyclohexanedione, 4-methoxybenzaldehyde, malononitrile, and 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction is typically conducted under reflux conditions for several hours, followed by purification processes such as filtration and washing with cold water and ethanol .

The crystal structure of the compound has been characterized, revealing that the 4H-pyranyl moiety is almost perpendicular to the 4-methoxyphenyl group. The bond lengths within the compound are consistent with those found in related structures, indicating stability and potential for biological interactions .

Biological Activities

1. Antioxidant Activity
Pyran derivatives, including this compound, have demonstrated significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and may contribute to overall health benefits .

2. Anticancer Activity
Research indicates that ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exhibits anticancer properties. Studies have shown that related pyran derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines effectively .

3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes associated with neurodegenerative diseases. In particular, it has shown potential as a multi-target-directed ligand against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in Alzheimer's disease pathology . The IC50 values for these inhibitory activities suggest that this compound may be more effective than some existing treatments.

4. Antidepressant Effects
Recent studies have highlighted the potential antidepressant properties of pyran derivatives. The mechanism may involve modulation of neurotransmitter systems or direct effects on neuronal health .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Case Study 1 : A study on a related pyran derivative demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
  • Case Study 2 : Another research effort focused on the neuroprotective effects of similar compounds showed that they could significantly reduce neurotoxicity in vitro by inhibiting oxidative stress pathways .

Research Findings

Biological Activity Effectiveness (IC50) Reference
AChE Inhibition0.08 - 0.14 µM
BuChE Inhibition0.38 - 0.44 µM
Antioxidant ActivitySignificant
Anticancer ActivityIC50 < Doxorubicin

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds related to the chromene structure exhibit significant anticancer properties. Ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders .

Neuroprotective Effects

The neuroprotective potential of ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo has been highlighted in studies focusing on its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. By inhibiting MAO, the compound may help in the management of conditions like Parkinson's disease and depression .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with significant induction of apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The findings revealed that treatment with ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates in neuronal cultures exposed to oxidative agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • Bromothiophene analog: Ethyl 2-amino-4-(4-bromothiophen-2-yl)-5-oxo-4H-chromene-3-carboxylate (C₁₆H₁₆BrNO₄S) exhibits structural similarity, with a bromothiophene group replacing the 4-methoxyphenyl. Bond distances (C–C: 1.52–1.54 Å) align with standard chromene frameworks, but the bromine atom increases molecular weight (MW: 398.27 g/mol) compared to the target compound (MW: 369.39 g/mol) .
Hydroxy- and Alkoxy-Substituted Derivatives
  • 4-Hydroxy-3-methoxyphenyl analog: Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate (CAS: 361474-94-4) introduces a hydroxyl group, enhancing hydrogen-bonding capacity. This modification could improve solubility but may reduce blood-brain barrier permeability compared to the 4-methoxy-substituted parent compound .

Functional Group Modifications

Carbonitrile vs. Carboxylate
  • UCPH-101: 2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile replaces the ethoxycarbonyl group with a cyano moiety. This change reduces steric hindrance and enhances CNS penetration, making it a selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitor (IC₅₀: 0.6 μM) .
Trifluoroethoxymethyl Modification
  • Ethyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-4H-chromene-3-carboxylate incorporates a trifluoroethoxymethyl group, introducing strong electron-withdrawing effects. This modification may enhance metabolic resistance but could complicate synthesis due to increased steric demand .

Structural and Pharmacokinetic Data

Compound (Substituent) Molecular Formula MW (g/mol) Key Features Biological Activity/Notes
Target (4-methoxyphenyl) C₁₉H₂₁NO₅ 369.39 Balanced lipophilicity, commercial availability Antimicrobial screening candidate
Bromothiophene analog C₁₆H₁₆BrNO₄S 398.27 Halogen bonding potential Structural studies only
Dichlorophenyl analog C₁₈H₁₇Cl₂NO₄ 382.24 Electron-withdrawing substituents Improved metabolic stability
UCPH-101 (cyano, naphthyl) C₂₅H₂₃N₃O₂ 421.47 Enhanced CNS penetration EAAT1 inhibitor (IC₅₀: 0.6 μM)
4-Butoxyphenyl analog C₂₄H₃₁NO₅ 413.50 Prolonged half-life Preclinical pharmacokinetic studies

Q & A

Q. What are the common synthetic routes for this compound, and what methodological considerations ensure reproducibility?

The compound is typically synthesized via multi-component reactions (MCRs), such as the one-pot condensation of aldehydes, active methylene compounds, and β-keto esters. For example:

  • Method : A three-component reaction involving 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux, catalyzed by piperidine or L-proline.
  • Optimization : Yield improvements (70–85%) are achieved by varying solvents (ethanol vs. water), temperature (60–80°C), and catalyst loading (10–20 mol%) .
  • Validation : Reaction progress is monitored via TLC or LC-MS (e.g., Figure S5 in ).

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

X-ray crystallography is the gold standard for structural elucidation:

  • Data Collection : Single crystals are mounted on a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL (part of the SHELX suite) refines structures using constraints for H-atoms and anisotropic displacement parameters for non-H atoms. Typical R-factors are <0.05 for high-quality datasets .
  • Key Parameters : Triclinic/monoclinic systems with Z = 2–16, unit cell dimensions (e.g., a = 8.5931 Å, b = 8.7409 Å) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent inclusion. To address this:

  • Cross-Validation : Combine FT-IR (to confirm functional groups, e.g., C=O at ~1700 cm⁻¹), ¹H/¹³C NMR (to verify substituents), and LC-MS (to confirm molecular weight) .
  • Hydrogen Bonding Analysis : Use SHELXL-generated hydrogen-bonding tables (e.g., N–H···O motifs in ) to validate intermolecular interactions .

Q. What computational methods predict the electronic properties or reactivity of this compound?

Density Functional Theory (DFT) is widely applied:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites using Mulliken charges or Fukui indices .
  • Reactivity Studies : Simulate reaction pathways (e.g., cyclization steps in MCRs) with Gaussian or ORCA software, comparing activation energies under different conditions .

Q. How can reaction conditions be optimized to improve regioselectivity in chromene synthesis?

Key factors include:

  • Catalyst Screening : Protic acids (e.g., acetic acid) vs. organocatalysts (e.g., L-proline) influence enantioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF) may favor cyclization, while ethanol enhances solubility of intermediates .
  • Temperature Control : Lower temperatures (40–50°C) reduce side reactions like dimerization .

Q. What challenges arise during crystallographic refinement of hydrogen-bonded networks or disordered moieties?

  • Disorder Handling : Use PART and SUMP instructions in SHELXL to model split positions, supported by residual density maps .
  • Hydrogen Bond Constraints : Apply DFIX or DANG commands to maintain realistic geometries for O–H···N or N–H···O interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.